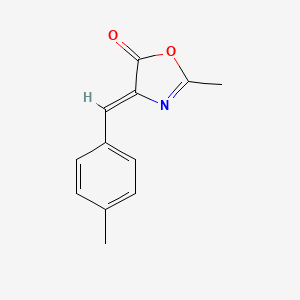

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one

Description

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one is a heterocyclic compound belonging to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and are often used as intermediates in organic synthesis. This particular compound features a benzylidene group attached to the oxazolone ring, which can influence its chemical properties and reactivity.

Properties

IUPAC Name |

(4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-5-10(6-4-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSAXSPSSHVKSE-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

Advantages

Cyclodehydration of N-Acyl Amino Acids

Cyclodehydration of N-(4-methylbenzoyl)glycine using acetic anhydride or phosphorus oxychloride generates the oxazolone ring.

Procedure :

- Dissolve N-(4-methylbenzoyl)glycine in acetic anhydride.

- Reflux at 120°C for 4 hours.

- Quench with ice water and extract with ethyl acetate.

- Yield : 62%.

Key Consideration : Excess acetic anhydride ensures complete dehydration but may necessitate careful quenching to avoid exothermic side reactions.

Purification and Characterization

Crystallization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.0 Hz, 2H, Ar-H), 7.32 (d, J=8.0 Hz, 2H, Ar-H), 6.95 (s, 1H, CH=), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).

- IR (KBr) : 1720 cm⁻¹ (C=O), 1630 cm⁻¹ (C=N).

Challenges and Recent Advances

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Oxazole derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted benzylidene oxazolones.

Scientific Research Applications

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzylidene group can enhance its binding affinity to these targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-4-benzylideneoxazol-5(4H)-one: Lacks the methyl group on the benzylidene ring.

2-Methyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one: Contains a chlorine atom instead of a methyl group on the benzylidene ring.

2-Methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one: Contains a nitro group instead of a methyl group on the benzylidene ring.

Uniqueness

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one is unique due to the presence of the methyl group on the benzylidene ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.

Biological Activity

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and relevant research findings.

Structural Overview

The molecular formula of this compound is , with a molecular weight of approximately 201.22 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities, and a 4-methylbenzylidene substituent that may enhance its pharmacological profile .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticholinesterase Activity : A study highlighted its potential as an inhibitor of human acetylcholinesterase (hAChE), which is crucial for cognitive function. The compound showed significant improvement in cognitive impairment in animal models .

- Antioxidant Properties : The compound has demonstrated strong inhibition against lipid peroxidation, indicating potential use as an antioxidant .

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that this compound may also possess these characteristics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the methyl group and the benzylidene moiety significantly influences its interaction with biological targets. For instance, modifications to these groups can lead to variations in potency against hAChE and other enzymes .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the unique features of this compound:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Methyl-6-(phenylethynyl)pyridine | Contains a methyl group and aromatic system | Known for neuroprotective effects |

| 3-Methylisoxazole | Shares heterocyclic structure | Exhibits anti-inflammatory properties |

| Benzothiazole derivatives | Similar ring structure | Often used in antimicrobial applications |

This table illustrates how specific substituents influence biological activity and therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves condensation reactions that form the oxazole ring. Common methods include:

- Condensation of Aldehydes and Amino Acids : This method allows for the formation of oxazoles through cyclization reactions.

- Reactions with Isocyanates : Utilizing isocyanates can yield derivatives with enhanced biological activity.

These synthetic pathways are crucial for producing derivatives that may exhibit improved efficacy or novel properties .

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of this compound:

- Cognitive Improvement in Animal Models : In a modified Y-maze test, the compound significantly enhanced cognitive function at doses as low as 5 μmol/kg, indicating its potential as a treatment for cognitive disorders .

- Inhibition of Lipoxygenase : The compound showed promising results in inhibiting lipoxygenase, an enzyme involved in inflammatory processes, which further supports its anti-inflammatory potential .

- Molecular Docking Studies : Computational studies have suggested that the binding interactions between this compound and hAChE involve non-covalent interactions critical for its inhibitory activity .

Q & A

Q. Basic Biological Screening

- Antioxidant Activity : Assessed via lipid peroxidation assays and EROD (ethoxyresorufin-O-deethylase) activity measurements, with IC50 values compared to controls like ascorbic acid .

- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition is tested using Ellman’s method (DTNB reagent), with dose-dependent improvements in cognitive function observed in murine models at 10–100 µmol/kg .

How does computational modeling aid in understanding its mechanism of action?

Advanced Computational Modeling

Molecular docking against targets like COX-1/2 and TRPV1/TRPA1 channels predicts binding affinities. Validated protocols involve:

- Retrieving crystal structures (e.g., PDB:3LN1 for COX-2).

- Superimposing docked conformers with co-crystallized ligands (RMSD < 2.0 Å) to ensure reliability .

Density functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy formula, model electronic properties and reactivity indices .

What challenges arise in avoiding racemization during peptide synthesis involving oxazolone intermediates?

Advanced Synthesis Challenge

Racemization occurs via oxazol-5(4H)-one intermediates during amino acid activation. Key factors:

- Mechanism : Base-mediated deprotonation forms a resonance-stabilized oxazolone anion, enabling Cα-epimerization .

- Mitigation : Use of Nα-urethane-protected amino acids (e.g., Fmoc) reduces oxazolone formation, though sterically hindered residues (e.g., Val) remain prone to racemization .

How are in vivo models utilized to study its neuroprotective effects?

Advanced In Vivo Studies

Cognitive improvements are evaluated in scopolamine-induced amnesia models:

- Mice administered 10–100 µmol/kg of the compound show enhanced short-term memory in Y-maze tests.

- Histochemical analysis of brain tissue (e.g., acetylcholinesterase activity) validates target engagement .

How are molecular targets like COX-2 and TRP channels identified?

Q. Advanced Target Identification

- COX-2 Selectivity : Docking studies reveal hydrogen bonding with His90 and hydrophobic interactions with Val523, favoring COX-2 over COX-1 .

- TRP Channel Modulation : Binding to TRPV1’s vanilloid pocket (e.g., Tyr511) mimics capsaicin’s agonistic effects, validated via calcium flux assays .

What photophysical properties make it suitable for material science applications?

Advanced Electronic Properties

UV-Vis spectroscopy (e.g., λmax = 358 nm, ε = 20,679 M−1cm−1 in acetonitrile) indicates strong π→π* transitions, relevant for optoelectronic materials. DFT calculations correlate absorption bands with HOMO-LUMO gaps (~3.5 eV) .

How is X-ray crystallography applied to resolve its crystal structure?

Q. Advanced Crystallography

- Data Collection : Using SHELX software (e.g., SHELXL for refinement), single crystals are grown via slow evaporation (e.g., chloroform solvent) .

- Hydrogen Bonding : C–H⋯O interactions (2.1–2.5 Å) and π-stacking (3.7–3.9 Å) stabilize the lattice, as seen in P212121 space groups .

How do researchers reconcile contradictory bioactivity data across studies?

Data Contradiction Analysis

Discrepancies (e.g., antioxidant vs. neuroprotective activities) are addressed via:

- Contextual Factors : Assay conditions (e.g., solvent polarity affecting compound aggregation).

- Target Specificity : Structural analogs (e.g., 4-methoxy derivatives) may exhibit divergent binding profiles .

- Multi-Omics Integration : Transcriptomic profiling identifies off-target effects (e.g., oxidative stress pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.